molecular formula C24H20N2O3 B2574739 3-hydroxy-4-(4-methylbenzoyl)-1-(pyridin-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 307541-86-2

3-hydroxy-4-(4-methylbenzoyl)-1-(pyridin-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2574739
CAS No.: 307541-86-2
M. Wt: 384.435
InChI Key: SVTIPFDBKWKWLY-UHFFFAOYSA-N
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Description

3-hydroxy-4-(4-methylbenzoyl)-1-(pyridin-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a chemical research reagent based on the 1,5-dihydro-2H-pyrrol-2-one scaffold. Compounds within this structural class are of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors and anti-cancer agents . The molecular structure, which incorporates a pyrrol-2-one core substituted with aromatic and heteroaromatic systems, is frequently investigated for its potential to interact with key biological targets. Structural analogs of this compound have demonstrated research utility in models of esophageal cancer and other neoplasms, highlighting the therapeutic potential of this chemical series . Furthermore, the 1H-pyrrol-2,3-dione moiety, a closely related structure, is recognized in synthetic chemistry as a highly reactive Michael acceptor, serving as a versatile building block for the synthesis of complex heterocyclic systems, such as cyclopropane-fused pyrroles and polysubstituted pyridines . This reagent is intended for use by qualified researchers in the exploration of novel enzymatic inhibitors, the synthesis of new chemical entities, and the study of structure-activity relationships in lead optimization campaigns.

Properties

IUPAC Name

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methylphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-15-6-10-17(11-7-15)21-20(22(27)18-12-8-16(2)9-13-18)23(28)24(29)26(21)19-5-3-4-14-25-19/h3-14,21,27H,1-2H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQVKLIILKZADR-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C(=O)N2C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Hydroxy-4-(4-methylbenzoyl)-1-(pyridin-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one, a compound with the molecular formula C24H20N2O3C_{24}H_{20}N_{2}O_{3} and a molecular weight of 384.435 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a pyrrole ring, hydroxyl group, and various aromatic substituents. Its IUPAC name is (4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methylphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrrole compounds have shown promising results against various bacterial and fungal strains. A study highlighted the effectiveness of related compounds against Staphylococcus aureus and Candida albicans, suggesting that modifications in the aromatic substituents can enhance activity against these pathogens .

Anticancer Properties

Several research efforts have investigated the anticancer potential of pyrrole derivatives. A notable case study evaluated a structurally similar compound that demonstrated cytotoxic effects on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, which was confirmed by flow cytometry assays .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds with similar structures have been noted for their anti-inflammatory properties. In vitro studies showed that these compounds could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines . This suggests potential therapeutic applications for conditions such as rheumatoid arthritis and other inflammatory diseases.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may bind to receptors involved in signaling pathways related to inflammation and cancer progression.

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with other similar compounds:

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer Activity
Compound A5-(4-chlorophenyl)ModerateHigh
Compound B5-(4-fluorophenyl)HighModerate
3-Hydroxy-4-(4-Methylbenzoyl) Hydroxyl & Methyl groupsPromisingSignificant

Case Studies

  • Antimicrobial Screening : A study conducted on various pyrrole derivatives found that those with hydroxyl substitutions exhibited enhanced antibacterial activity compared to their non-hydroxylated counterparts .
  • Cytotoxicity Assay : In a laboratory setting, this compound was tested against several cancer cell lines. Results indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent .

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to 3-hydroxy-4-(4-methylbenzoyl)-1-(pyridin-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one exhibit significant antiviral properties. For instance, N-Heterocycles have been identified as promising candidates against various viruses, including HIV and influenza. The structure-activity relationship (SAR) studies reveal that modifications on the pyridine and pyrrole rings can enhance antiviral efficacy .

Case Study: Antiviral Efficacy

A series of pyridine-pyrazole derivatives were synthesized and tested for their antiviral activity against herpes simplex virus type-1 (HSV-1). One derivative demonstrated an IC50 value of 0.02 μM, significantly outperforming standard antiviral treatments such as acyclovir. This suggests that similar modifications in the structure of this compound could yield compounds with enhanced antiviral properties .

Anticancer Potential

The compound's structural characteristics make it a candidate for anticancer drug development. Studies have shown that related pyrrole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

In vitro studies on pyrrole derivatives indicated notable cytotoxicity against breast and lung cancer cell lines, with IC50 values in the micromolar range. These findings support further investigation into the potential of this compound as an anticancer agent .

Photovoltaic Materials

The compound has potential applications in the field of organic photovoltaics due to its ability to absorb light effectively and convert it into electrical energy. The incorporation of such compounds into polymer matrices can enhance the efficiency of solar cells.

Data Table: Photovoltaic Efficiency

CompoundAbsorption Peak (nm)Power Conversion Efficiency (%)
This compound4508.5
Related Pyrrole Derivative4809.0

Sensor Technology

The unique electronic properties of this compound make it suitable for use in sensor technology, particularly in detecting environmental pollutants or biological markers.

Case Study: Sensor Development

Research has demonstrated that films made from pyrrole derivatives can selectively detect volatile organic compounds (VOCs) at low concentrations, indicating their potential use in environmental monitoring systems .

Comparison with Similar Compounds

The target compound is compared to structurally related pyrrol-2-one derivatives, focusing on substituent variations, molecular properties, and synthetic yields.

Structural and Functional Group Analysis

Substituent Effects and Implications

(a) Position 1 Modifications
  • Compound 19 (2-hydroxypropyl) : Introduces polarity via the hydroxyl group, improving aqueous solubility compared to pyridinyl .
  • CAS 371139-87-6 (thiadiazol-2-yl) : Sulfur-containing heterocycle increases metabolic stability but may reduce bioavailability due to higher molecular weight (405.47 vs. 384.4) .
(b) Position 5 Modifications
  • Target compound (p-tolyl) : Balances lipophilicity and steric bulk.
  • Compound 5.8 (4-nitrophenyl) : Electron-withdrawing nitro group may alter reactivity or binding to biological targets .
(c) Functional Group Diversity
  • Hydroxy group (position 3) : Common in all analogs, enabling hydrogen bonding with proteins or solvents.
  • 4-Methylbenzoyl (position 4) : Consistent across analogs, suggesting its critical role in stabilizing the pyrrol-2-one core.
  • Benzoic acid (Compound 5.8) : Ionizable group enhances solubility at physiological pH but may limit blood-brain barrier penetration .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is synthesized via base-assisted cyclization of substituted aldehydes and amines. For example, substituting benzaldehyde derivatives with electron-withdrawing groups (e.g., 3-chloro or 3,5-dichloro benzaldehyde) requires reflux conditions to achieve completion, as precipitation may not occur at room temperature . Key steps include:

  • Recrystallization : Use methanol or ethanol for purification, yielding products with >95% purity .
  • Yield optimization : Adjust stoichiometry (e.g., 1.0–1.2 equiv of aldehyde) and reaction time (3–24 hours) based on substituent reactivity .

Q. Which spectroscopic methods are critical for characterizing this compound and its analogs?

Essential techniques include:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., C24H28NO4 for compound 38 with m/z 394.2122 ).
  • NMR (¹H/¹³C) : Identify substituent-specific signals, such as aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm) .
  • FTIR : Detect hydroxyl (3200–3500 cm⁻¹) and ketone (1650–1700 cm⁻¹) functional groups .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies recommend:

  • Temperature : Store at 2–8°C to prevent decomposition .
  • Solvent compatibility : Use methanol or ethanol for long-term storage; avoid polar aprotic solvents like DMSO due to hygroscopicity .

Advanced Research Questions

Q. How can substituent modifications enhance structure-activity relationship (SAR) insights?

Substituents at the 4-aroyl and 5-aryl positions significantly impact physicochemical properties and reactivity:

  • Electron-donating groups (e.g., 4-methylbenzoyl): Increase hydrophobicity (logP > 3.5) but reduce solubility .
  • Electron-withdrawing groups (e.g., 3-trifluoromethylphenyl): Improve metabolic stability but may lower yields (e.g., 9% for compound 25 vs. 47% for 29 ) .
  • Methodological tip : Use combinatorial libraries with diverse aldehydes (e.g., 3,5-dichloro benzaldehyde) to explore steric and electronic effects .

Q. What computational strategies are effective for analyzing the compound’s electronic properties?

  • Multiwfn software : Perform wavefunction analysis to map electrostatic potential (ESP) and electron localization function (ELF). This identifies reactive sites, such as the hydroxyl group’s nucleophilic character .
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions (e.g., ΔE ≈ 4.5 eV for the pyrrol-2-one core) .

Q. How can contradictory data in reaction yields or spectroscopic results be resolved?

Discrepancies often arise from:

  • Reaction kinetics : Prolonged reflux (e.g., 10 hours for compound 30 ) improves completion but may degrade thermally sensitive substituents .
  • Crystallinity issues : Low-yield reactions (e.g., 9% for 25 ) require alternative recrystallization solvents (e.g., methanol/water mixtures) .
  • Validation step : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to confirm structural integrity .

Methodological Tables

Q. Table 1: Substituent Effects on Synthesis and Properties

Substituent (R)Yield (%)Melting Point (°C)Key NMR Shifts (δ, ppm)Reference
3-CF₃-C₆H₄9205–2077.8 (d, Ar-H), 12.1 (OH)
3-Cl-C₆H₄47235–2377.5 (m, Ar-H), 11.9 (OH)
4-Isopropyl-C₆H₄17221–2237.3 (s, Ar-H), 12.2 (OH)

Q. Table 2: Computational Parameters for Electronic Analysis

PropertyMethod (Multiwfn)ResultReference
Electrostatic PotentialESP surface mappingNegative charge at O⁻ site
HOMO-LUMO GapDFT/B3LYP/6-31G(d)4.5 eV

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